

Unveiling the Crystal Structure and Symmetry of Beidellite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beidellite*

Cat. No.: B077351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and symmetry of **beidellite**, a dioctahedral smectite clay mineral. A thorough understanding of its crystallographic properties is crucial for its application in various scientific and industrial fields, including catalysis, environmental remediation, and as an excipient in drug formulation.

Crystallographic Data Summary

Beidellite belongs to the monoclinic crystal system, characterized by three unequal axes with one oblique angle.^{[1][2]} The crystallographic parameters of **beidellite** can exhibit some variability, which is characteristic of clay minerals due to potential variations in chemical composition and hydration state. The data presented below is a compilation from various crystallographic studies.

Parameter	Value	Source
Crystal System	Monoclinic	[1] [2]
Space Group	C2/m (or B2/m setting)	[1] [3]
Point Group	2/m	[1]
Unit Cell Parameters		
a	5.14 - 5.179 Å	[1] [2]
b	8.93 - 8.970 Å	[1] [2]
c	15 - 17.57 Å	[1] [2]
β	~90° - 99.54°	[1] [2]

Crystal Structure and Symmetry

Beidellite is a 2:1 layered silicate, meaning its structure consists of two tetrahedral sheets sandwiching an octahedral sheet. The negative layer charge in **beidellite** primarily originates from the substitution of Si^{4+} by Al^{3+} in the tetrahedral sheets. This charge is balanced by exchangeable cations located in the interlayer space.

The symmetry of the **beidellite** crystal structure is described by the space group C2/m.[\[1\]](#) Some sources may refer to the space group as B2/m, which is an alternative setting for the same space group and does not represent a different crystal structure.[\[3\]](#) The point group, which describes the symmetry of the crystal shape, is 2/m.[\[1\]](#)

Experimental Determination of Crystal Structure

The crystallographic parameters of **beidellite** are primarily determined using X-ray diffraction (XRD). A detailed experimental protocol for a typical powder XRD analysis of **beidellite** is outlined below.

Experimental Protocol: Powder X-ray Diffraction

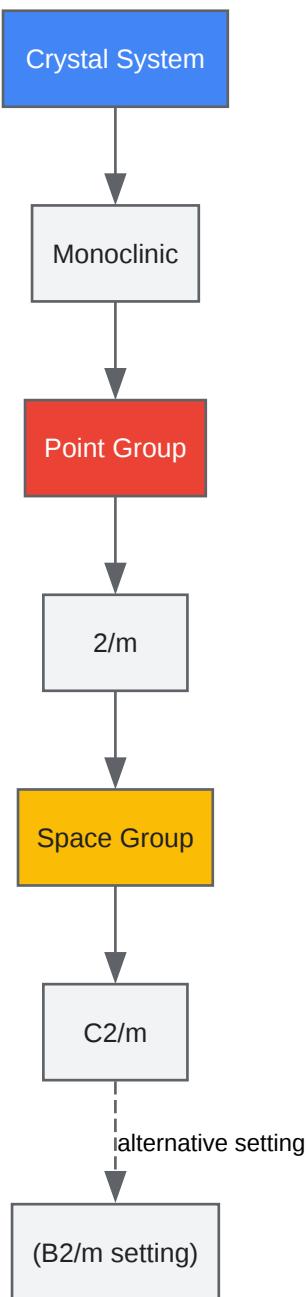
Objective: To determine the crystal structure and unit cell parameters of a **beidellite** sample.

Instrumentation:

- Diffractometer: X'PERT system with a PW3710 Electronic Control Unit and a Philips 3020 Goniometer, or equivalent.[4]
- X-ray Source: CuK α radiation ($\lambda = 1.5405 \text{ \AA}$).[4]
- Operating Conditions: 40 kV and 20 mA.[4]
- Filter: Ni filter to remove CuK β radiation.[4]

Sample Preparation:

- The **beidellite** sample is finely ground to a powder to ensure a random orientation of the crystallites.
- The powder is then mounted onto a sample holder. For clay minerals like **beidellite**, both random and oriented mounts can be prepared to enhance specific reflections. Oriented mounts, where the plate-like clay particles are aligned, are particularly useful for identifying the basal (00l) reflections.[4]


Data Collection:

- The sample is scanned over a 2θ range of 3° to 70° .[4]
- A scan speed of $1^\circ(2\theta)/\text{min}$ is typically used.[4]

Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the Bragg reflections. This data is then used in conjunction with crystallographic software to refine the unit cell parameters and confirm the space group. For complex structures like clay minerals, Rietveld refinement is a powerful method used to fit the entire calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters.

Visualization of Crystallographic Hierarchy

The following diagram illustrates the hierarchical relationship of the crystal structure of **beidellite**, from its broad classification within a crystal system down to its specific space group.

[Click to download full resolution via product page](#)

Beidellite Crystallographic Hierarchy

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. Beidellite Mineral Data [webmineral.com]
- 3. [Wien] Information on Space Group Number 12 C2/m Symmetry [zeus.theochem.tuwien.ac.at]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Crystal Structure and Symmetry of Beidellite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077351#beidellite-crystal-structure-and-symmetry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com